3-溴-1-甲基吡咯烷

描述

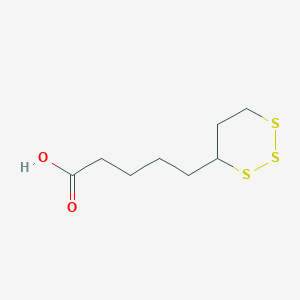

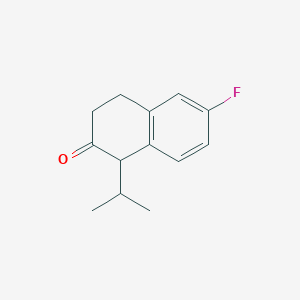

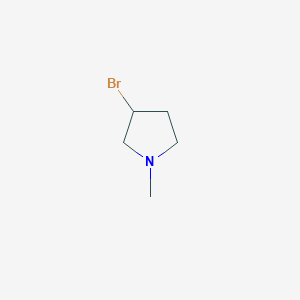

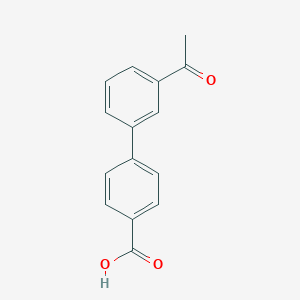

3-Bromo-1-methylpyrrolidine is a brominated pyrrolidine derivative. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom. The presence of a bromine atom at the 3-position and a methyl group at the 1-position distinguishes this compound from other pyrrolidine derivatives. These structural features are significant as they can influence the compound's reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of 3-bromo-1-methylpyrrolidine and related compounds has been explored through various methods. A highly enantioselective approach for synthesizing 2-substituted 3-bromopyrrolidines has been developed, which involves bromoaminocyclization of olefinic amides catalyzed by amino-thiocarbamate . Another method reported the synthesis of 3-bromo-N-methylpyrrole using N-bromosuccinimide and a catalytic amount of PBr3, providing a route to various 3-substituted pyrroles . Additionally, the synthesis of 3,4-dibromopyrrolidine hydrochloride has been described, which could potentially be adapted for the synthesis of 3-bromo-1-methylpyrrolidine .

Molecular Structure Analysis

The molecular structure of 3-bromo-1-methylpyrrolidine has not been explicitly detailed in the provided papers. However, the structure of a related compound, 3,4-dibromopyrrolidine hydrochloride, was reported to have a slightly deformed envelope conformation with cis-oriented bromine atoms . This information can be extrapolated to suggest that 3-bromo-1-methylpyrrolidine may also exhibit a similar conformational preference due to the presence of the bromine substituent.

Chemical Reactions Analysis

The reactivity of brominated pyrrolidines can be inferred from the reported chemical reactions of related compounds. For instance, the photolysis of heptachloro-1'-methyl-1,2'-bipyrrole in the presence of bromine resulted in a chlorine to bromine exchange, indicating that brominated pyrrolidines may undergo halogen exchange reactions under certain conditions . Furthermore, the Favorsky rearrangement of 3-bromo-2,2,6,6-tetramethyl-4-piperidinone derivatives suggests that 3-bromo-1-methylpyrrolidine could potentially participate in similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1-methylpyrrolidine are not directly reported in the provided papers. However, the properties of brominated organic compounds, in general, include higher molecular weights and densities compared to their non-brominated counterparts due to the presence of bromine, a heavy atom. The bromine substituent can also influence the boiling point, melting point, and solubility of the compound. The chemical properties, such as reactivity and stability, are affected by the electron-withdrawing nature of the bromine atom, which can activate the pyrrolidine ring towards nucleophilic substitution reactions .

科学研究应用

General Use of 3-Bromo-1-methylpyrrolidine

3-Bromo-1-methylpyrrolidine is a chemical compound used in various scientific fields . It’s a liquid with a molecular weight of 164.04 and a refractive index of n20/D 1.491 . It’s typically stored at temperatures between 2-8°C .

Application in Drug Discovery

One specific field where 3-Bromo-1-methylpyrrolidine is used is drug discovery . The pyrrolidine ring, which is a part of 3-Bromo-1-methylpyrrolidine, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The review mentioned in the source reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Application in Synthesis of Other Compounds

3-Bromo-1-methylpyrrolidine can be used as a starting material or intermediate in the synthesis of other chemical compounds . For example, it can be used in the production of Cbz-3-Bromopyrrolidine and 3-Bromopyrrolidine hydrobromide .

Therapeutic Applications

Pyrrole and pyrrolidine analogs, including 3-Bromo-1-methylpyrrolidine, have diverse therapeutic applications . They are used in the production of various types of drugs, including:

Application in Synthesis of Other Compounds

3-Bromo-1-methylpyrrolidine can be used as a starting material or intermediate in the synthesis of other chemical compounds . For example, it can be used in the production of Cbz-3-Bromopyrrolidine and 3-Bromopyrrolidine hydrobromide .

Therapeutic Applications

Pyrrole and pyrrolidine analogs, including 3-Bromo-1-methylpyrrolidine, have diverse therapeutic applications . They are used in the production of various types of drugs, including:

安全和危害

未来方向

While there isn’t specific information available on the future directions of 3-Bromo-1-methylpyrrolidine, pyrrolidine derivatives have been widely used in drug discovery due to their versatility . This suggests that 3-Bromo-1-methylpyrrolidine could potentially be used in the development of new biologically active compounds .

属性

IUPAC Name |

3-bromo-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547751 | |

| Record name | 3-Bromo-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methylpyrrolidine | |

CAS RN |

10603-45-9 | |

| Record name | 3-Bromo-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)